molecular formula C10H11Cl2NO3 B3008935 Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate CAS No. 338960-27-3

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate

Cat. No.: B3008935
CAS No.: 338960-27-3
M. Wt: 264.1
InChI Key: KNUNWPYYVWQGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate is a useful research compound. Its molecular formula is C10H11Cl2NO3 and its molecular weight is 264.1. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate are currently unknown. This compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules.

Mode of Action

As a proteomics research tool , it may interact with proteins or other biomolecules to affect their function or structure.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways.

Result of Action

As a proteomics research tool , it may affect protein function or structure, leading to changes at the molecular and cellular levels.

Biological Activity

Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

  • Molecular Formula : C10H11Cl2NO3
  • Molecular Weight : 264.1 g/mol
  • Purity : Typically around 95%.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with studies suggesting a mechanism involving disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 µg/mL
Escherichia coli0.125 - 8 µg/mL
Enterococcus faecalis0.125 - 8 µg/mL

This table summarizes the MIC values for this compound against selected bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms. The presence of the amino group and dichloro substituents appears to enhance its reactivity with cellular targets involved in cancer progression.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to modulate biological pathways effectively, potentially leading to therapeutic benefits in various conditions.

Proposed Mechanisms Include:

  • Oxidative Stress Induction : Generation of reactive oxygen species (ROS) leading to cellular damage.
  • Apoptosis Pathway Activation : Triggering caspase-dependent apoptosis in cancer cells.
  • Membrane Disruption : Affecting bacterial cell integrity through membrane interactions.

Case Study on Toxicity and Biological Effects

A notable case study involved a patient who ingested a related compound (2,4-Dichlorophenoxyacetic acid) leading to severe toxicity characterized by mitochondrial injury and oxidative stress. While this study does not directly involve this compound, it highlights the potential risks associated with compounds in this chemical class .

Properties

IUPAC Name

ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-8(13)6(11)3-7(9)12/h3-4H,2,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUNWPYYVWQGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.